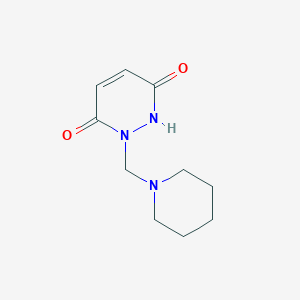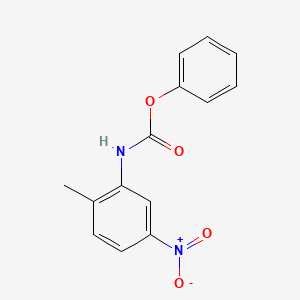
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone, also known as HPPD inhibitor, is a chemical compound that has been extensively studied in the field of agricultural science. It is a potent herbicide that targets weeds and other unwanted plants, making it a valuable tool for farmers and land managers. In
Mécanisme D'action
The mechanism of action of 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone involves inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound). This enzyme is involved in the biosynthesis of plastoquinone, which is essential for photosynthesis in plants. By inhibiting this compound, the compound disrupts the production of plastoquinone, leading to the death of the plant. The mechanism of action has been extensively studied using molecular biology and biochemistry techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its herbicidal properties. The compound targets the photosynthetic machinery of plants, leading to a disruption of energy production and ultimately cell death. The compound has been shown to be highly selective for plants, with minimal effects on non-target organisms. However, some studies have suggested that the compound may have subtle effects on soil microorganisms and other non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone in lab experiments are mainly related to its potency and selectivity. The compound is highly effective against a wide range of plants, making it a valuable tool for studying plant physiology and biochemistry. However, the compound can be expensive to synthesize, which may limit its use in some experiments. Additionally, the compound may have subtle effects on non-target organisms, which should be taken into account when designing experiments.
Orientations Futures
There are many potential future directions for research on 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone. One area of interest is the development of new herbicides based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its impact on non-target organisms. Another area of interest is the potential use of the compound in medicine. Some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings. Finally, researchers are exploring ways to use the compound in materials science, such as in the development of new polymers and coatings.
Applications De Recherche Scientifique
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone has been extensively studied for its herbicidal properties. It is used as an active ingredient in many commercial herbicides, including mesotrione, tembotrione, and topramezone. These herbicides are effective against a wide range of weeds, including broadleaf weeds and grasses. The compound has also been studied for its potential use in other applications, such as medicine and materials science.
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-4-5-10(15)13(11-9)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVOKCVPFVNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-9H-purin-6-amine](/img/structure/B3924294.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3924304.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B3924315.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]ethanamine](/img/structure/B3924316.png)
![tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3924344.png)
![6-[(3-fluorobenzyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3924349.png)
![N-(2-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924353.png)

![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)
![3,5,7-trimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B3924387.png)
![2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3924393.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B3924412.png)